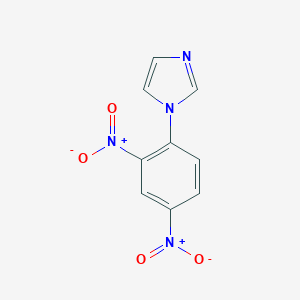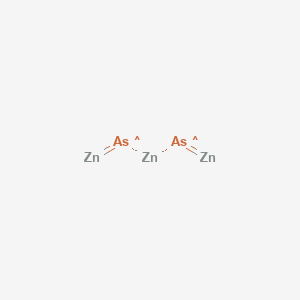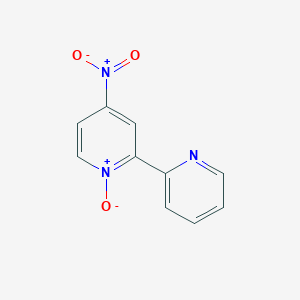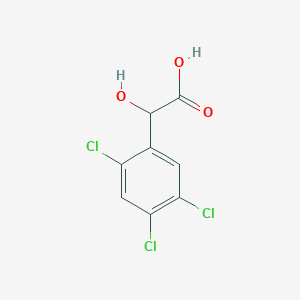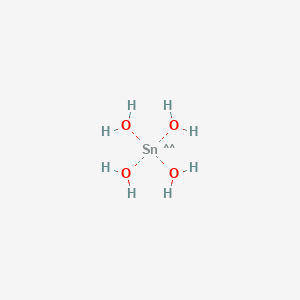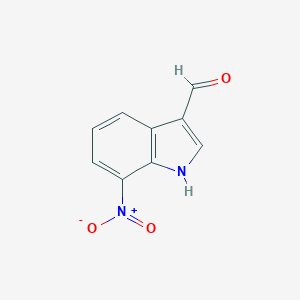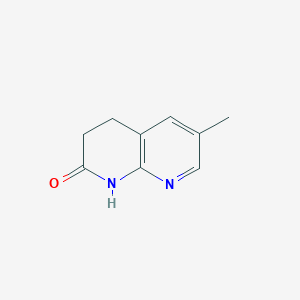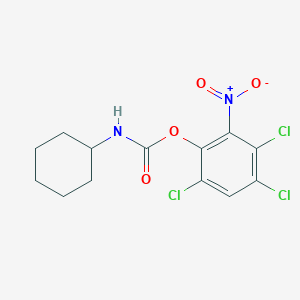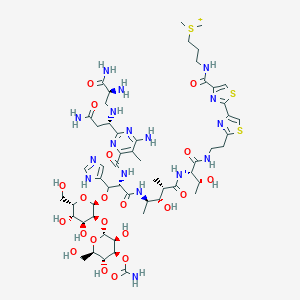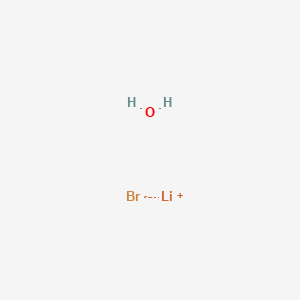
臭化リチウム水和物
概要
説明
Lithium bromide hydrate is a chemical compound composed of lithium, bromine, and water. It is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. This property makes it useful in various industrial applications, particularly in air conditioning systems as a desiccant. The compound is also utilized in organic synthesis and has several scientific research applications.
科学的研究の応用
Lithium bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts. It is also employed for deprotonation and dehydration of organic compounds.
Biology: Lithium bromide hydrate is used in the purification of steroids and prostaglandins.
Medicine: Historically, lithium bromide was used as a sedative, although it has largely been replaced by more modern medications.
Industry: It is used in absorption refrigeration systems and as a desiccant in air conditioning systems.
作用機序
Target of Action
The primary target of lithium bromide hydrate, like other lithium salts, is the lithium ion (Li+) . The lithium ion, due to its smaller diameter, can easily displace other ions such as K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
Lithium bromide hydrate’s mode of action is primarily through the lithium ion. The lithium ion has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . It exerts a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Biochemical Pathways
The lithium ion affects several biochemical pathways. It is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases . It also modulates glutamate receptors . These actions can lead to a number of downstream effects, impacting various biochemical pathways.
Result of Action
The result of lithium bromide hydrate’s action is primarily seen in its mood-stabilizing effects. It is used in the treatment of bipolar disorder, as it can counteract both mania and depression . It can also be used to augment other antidepressant drugs .
Action Environment
The action of lithium bromide hydrate can be influenced by various environmental factors. For instance, the concentration of lithium bromide in solution can significantly increase with improving heat source temperature . .
生化学分析
Biochemical Properties
The biochemical properties of lithium bromide hydrate are not fully understood. It is known that lithium bromide hydrate can interact with various biomolecules. For instance, it has been used as a non-derivatizing cellulose dissolution solvent to prepare regenerated cellulose films . This suggests that lithium bromide hydrate may interact with cellulose, a type of polysaccharide, and potentially other biomolecules.
Cellular Effects
It has been used in the preparation of regenerated cellulose films, suggesting that it may have effects on cellular processes related to cellulose metabolism
Molecular Mechanism
It is known that lithium bromide hydrate can interact with cellulose, suggesting that it may exert its effects at the molecular level through interactions with this biomolecule
Temporal Effects in Laboratory Settings
It has been used in the preparation of regenerated cellulose films, suggesting that it may have effects over time on the properties of these films
Metabolic Pathways
It is known that lithium can modulate NAD(P)H metabolism through GSK-3β inhibition
Transport and Distribution
準備方法
Synthetic Routes and Reaction Conditions: Lithium bromide hydrate can be synthesized through the reaction of lithium carbonate with hydrobromic acid. The reaction proceeds as follows:
Li2CO3+2HBr→2LiBr+H2O+CO2
Alternatively, lithium hydroxide can react with bromine to form lithium bromide:
LiOH+HBr→LiBr+H2O
Industrial Production Methods: In industrial settings, lithium bromide hydrate is often produced by dissolving lithium bromide in water, followed by crystallization to obtain the hydrate form. The concentration of lithium bromide and the temperature of the solution are carefully controlled to achieve the desired hydrate.
Types of Reactions:
- Lithium bromide can undergo oxidation reactions where bromine is replaced by another halogen, such as chlorine:
Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl
Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr
Common Reagents and Conditions:
Oxidation: Chlorine gas is commonly used as an oxidizing agent.
Substitution: Silver nitrate is used in substitution reactions to form silver bromide.
Major Products:
Oxidation: Bromine and lithium chloride.
Substitution: Lithium nitrate and silver bromide.
類似化合物との比較
- Lithium chloride
- Lithium iodide
- Sodium bromide
- Potassium bromide
Comparison:
- Lithium chloride and lithium iodide: Like lithium bromide, these compounds are also hygroscopic and used in similar applications. lithium bromide is more commonly used in absorption refrigeration systems due to its higher solubility in water.
- Sodium bromide and potassium bromide: These compounds share similar chemical properties with lithium bromide but are used less frequently in industrial applications due to their lower hygroscopicity.
Lithium bromide hydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
lithium;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLONMMJNGTUAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635739 | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85017-82-9, 13453-70-8 | |
| Record name | Lithium bromide (LiBr), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lithium bromide hydrate act as a solvent for cellulose, and what makes it suitable for TEMPO-mediated oxidation?
A1: Lithium bromide hydrate, particularly LiBr·3.5H2O, effectively dissolves cellulose, a crucial step for its homogeneous oxidation. [] This dissolution creates a suitable environment for the TEMPO (2, 2, 6, 6-tetramethylpiperidine-1-oxyl)/NaClO/NaClO2 system to function effectively. Importantly, LBH provides an optimal pH of 5.6, preventing cellulose chains from precipitating during the oxidation process. [] This homogeneity allows for a high degree of oxidation and a more uniform distribution of carboxyl groups on the cellulose chains, leading to modified cellulose products with tailored properties. []
Q2: Beyond cellulose, can lithium bromide hydrate be used to process other biomass components?
A2: Yes, acidic lithium bromide hydrate (ALBH) demonstrates efficacy in transforming lignocellulosic biomass into valuable materials. For example, at a mild temperature of 140°C, ALBH facilitates the hydrothermal carbonization of corn stover, yielding carbon nanospheres with desirable morphology and functionality. [] Furthermore, research indicates that in a biphasic system with an organic solvent, molten LiBr·3H2O can effectively convert biomass components. Hemicellulose and cellulose undergo hydrolysis, dehydration, and bromination to produce furfural and bromomethylfurfural, respectively. [] Simultaneously, lignin undergoes depolymerization through β-aryl ether linkage cleavage. [] This method highlights the potential of LBH for multi-component biomass valorization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


